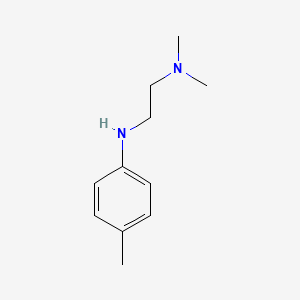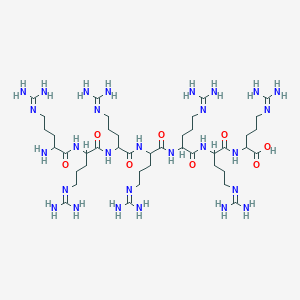
L-Arginine heptamer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH, also known as Heptaarginine, is a peptide composed of seven arginine residues. This compound is a member of the polyarginine family, which is known for its high positive charge due to the presence of multiple arginine amino acids. The molecular formula of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is C42H86N28O8, and it has a molecular weight of 1111.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first arginine residue is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next protected arginine residue is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired heptaarginine sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The guanidinium groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert disulfide bonds in peptides to thiol groups.
Substitution: The amino groups in arginine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Thiol-containing peptides.
Substitution: Alkylated or acylated peptides.
Applications De Recherche Scientifique
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential in drug delivery systems due to its ability to penetrate cell membranes.
Industry: Utilized in the production of peptide-based materials and coatings
Mécanisme D'action
The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH involves its interaction with cellular membranes. The high positive charge of the peptide allows it to interact with negatively charged components of the cell membrane, facilitating its uptake into cells. This property makes it a valuable tool for delivering therapeutic agents into cells. The molecular targets and pathways involved include interactions with phospholipids and membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Arg-Arg-OH (Triarginine): A shorter peptide with three arginine residues.
H-Arg-Arg-Arg-Arg-OH (Tetraarginine): A peptide with four arginine residues.
H-Arg-Arg-Arg-Arg-Arg-Arg-OH (Hexaarginine): A peptide with six arginine residues.
Uniqueness
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is unique due to its longer chain of arginine residues, which enhances its ability to penetrate cell membranes and interact with cellular components. This makes it particularly useful in applications requiring efficient cellular uptake .
Propriétés
Formule moléculaire |
C42H86N28O8 |
|---|---|
Poids moléculaire |
1111.3 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64) |
Clé InChI |
YCEORMDTHWMXDU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



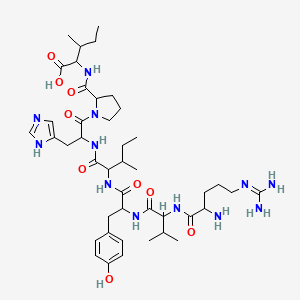
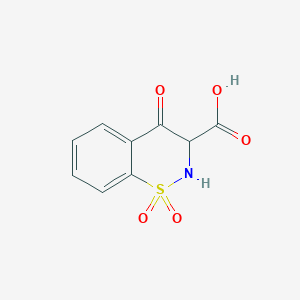
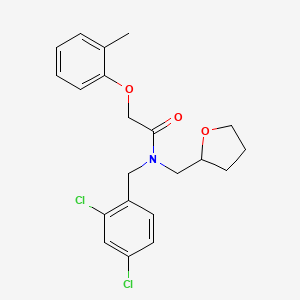
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

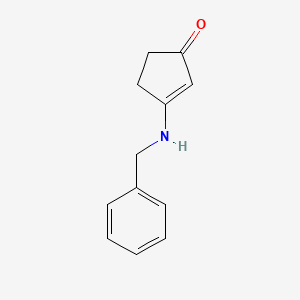
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

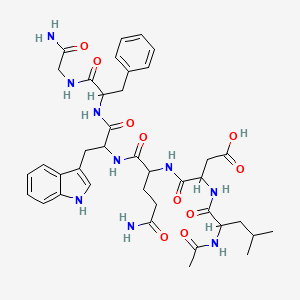
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
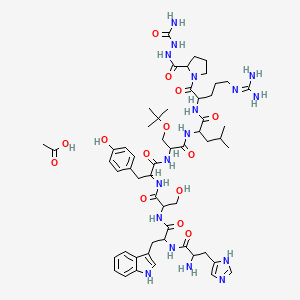
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
